Myosin Light Chain Kinase (480-501)

Enzyme Kinetics Peptide Inhibitor Design MLCK Structure-Function

MLCK researchers require a high-potency pseudosubstrate inhibitor with defined selectivity. Myosin Light Chain Kinase (480-501), a 22-residue synthetic peptide, directly competes with ATP and myosin light chain substrate at the MLCK active site. • IC50 46 nM (calmodulin-dependent); Ki 25 nM (Ca2+/calmodulin-independent) - 80-120× more potent than truncated analogs. • Selectivity profile: MLCK IC50 0.25 μM, PKC 1.4 μM, CaMK-II 1.7 μM. • Lyophilized powder, ≥95% HPLC purity. Global shipping available.

Molecular Formula C120H209N41O28S2
Molecular Weight 2738.3 g/mol
Cat. No. B15286081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin Light Chain Kinase (480-501)
Molecular FormulaC120H209N41O28S2
Molecular Weight2738.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N
InChIInChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139)
InChIKeyGKXLEMHKRMAVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLCK (480-501) Pseudosubstrate Peptide


Myosin Light Chain Kinase (480-501), also designated MLCK-(480-501) or SM-1 peptide [1], is a 22-residue synthetic peptide corresponding to residues 480-501 of chicken smooth muscle myosin light chain kinase [2]. It contains the calmodulin-binding domain of MLCK and functions as a pseudosubstrate inhibitor by binding directly to the active site of the enzyme, competitively blocking ATP and myosin light chain substrate binding [3]. The peptide inhibits calmodulin-dependent activation of smooth muscle MLCK with an IC50 of 46 nM in biochemical assays [2].

Why MLCK (480-501) Is Irreplaceable


MLCK (480-501) exhibits a unique combination of high potency and a well-defined pseudosubstrate mechanism that distinguishes it from other MLCK inhibitors. Unlike small molecule inhibitors such as ML-7 (Ki = 0.3 μM) , MLCK (480-501) achieves sub-100 nM inhibition through direct competition at the active site [1]. Compared to truncated analogs like peptide 493-512 (Kiapp = 2 μM) and 493-504 (Kiapp = 3 μM) [2], the full-length 480-501 peptide is approximately 80-120 times more potent against Ca2+/calmodulin-independent MLCK [2]. Critically, MLCK (480-501) also displays a distinct cross-reactivity profile versus other autoinhibitory domain peptides, with IC50 values for PKC (1.4 μM) and CaMK-II (1.7 μM) that define its selectivity window for experimental use [3].

MLCK (480-501) Evidence Guide


Potency vs. Truncated Analogs

MLCK (480-501) achieves a Ki of 25 nM against Ca2+/calmodulin-independent MLCK, which is approximately 80- to 120-fold more potent than truncated analogs from the same region. Specifically, peptide 493-512 exhibits a Kiapp of 2 μM, and peptide 493-504 exhibits a Kiapp of 3 μM [1]. This potency gap arises because residues 480-501 encompass both the pseudosubstrate and calmodulin-binding regions required for high-affinity active site engagement, whereas the shorter peptides lack critical binding determinants [1].

Enzyme Kinetics Peptide Inhibitor Design MLCK Structure-Function

Potency vs. ML-7 Inhibitor

MLCK (480-501) achieves a Ki of 25 nM against Ca2+/calmodulin-independent MLCK [1], which is approximately 12-fold lower than the reported Ki of 0.3 μM (300 nM) for the widely used small molecule inhibitor ML-7 . Under calmodulin-dependent conditions, MLCK (480-501) yields an IC50 of 46 nM [2], also lower than the reported IC50 of 300 nM for ML-7 . The higher potency of MLCK (480-501) reflects its precise targeting of the MLCK active site via the pseudosubstrate mechanism [1].

Small Molecule Inhibitor Peptide vs. Chemical Tool MLCK Pharmacology

Selectivity Over Other Kinase Peptides

MLCK (480-501) potently inhibits MLCK with an IC50 of 0.25 μM, while displaying moderate cross-inhibition of PKC (IC50 = 1.4 μM) and CaMK-II (IC50 = 1.7 μM) [1]. In contrast, the CaMK-II autoinhibitory peptide CaMK-(281-309) inhibits its primary target CaMK-II with an IC50 of 10 μM but also inhibits PKC (IC50 = 38 μM) and proteolyzed MLCK (IC50 = 48 μM) with much lower potency [1]. This defines MLCK (480-501) as a more potent MLCK inhibitor with a defined selectivity window of approximately 5.6-fold for PKC and 6.8-fold for CaMK-II [1].

Kinase Selectivity Cross-Reactivity Intact Cell Studies

Dual Substrate Competition

MLCK (480-501) inhibits MLCK through a competitive mechanism with respect to both ATP and the 20,000 dalton myosin light chain substrate [1]. At saturating calmodulin concentrations, the peptide inhibits myosin light chain phosphorylation with an IC50 of 2.7 μM and synthetic peptide substrate phosphorylation with an IC50 of 0.9 μM [2]. This dual-substrate competition distinguishes MLCK (480-501) from small molecule inhibitors that typically compete only with ATP, and from calmodulin-depleting peptides that inhibit by binding free calmodulin [1].

Enzyme Mechanism Competitive Inhibition Pseudosubstrate

MLCK (480-501) Applications


Calmodulin Regulation Studies

MLCK (480-501) serves as a definitive tool for probing the interplay between the autoinhibitory pseudosubstrate domain and calmodulin activation. Its IC50 of 46 nM against calmodulin-dependent activation [1] allows researchers to titrate MLCK activity in the presence of varying calmodulin concentrations, enabling detailed kinetic dissection of the calmodulin-MLCK activation mechanism.

Autoinhibitory Domain Structure-Function

The 25 nM Ki of MLCK (480-501) against Ca2+/calmodulin-independent MLCK [2] provides a high-potency reference point for structure-activity relationship (SAR) studies. By comparing inhibitory activities of truncated analogs such as 493-512 (Kiapp = 2 μM) and 493-504 (Kiapp = 3 μM) [2], researchers can map the precise amino acid determinants responsible for high-affinity active site binding.

Multi-Kinase Selectivity Screening

Given its defined cross-reactivity profile—IC50 values of 0.25 μM for MLCK, 1.4 μM for PKC, and 1.7 μM for CaMK-II [3]—MLCK (480-501) is ideally suited as a reference inhibitor in multi-kinase selectivity screening panels. Researchers can use this peptide to benchmark the selectivity of novel MLCK inhibitors and to interpret cellular phenotypes that may arise from off-target kinase inhibition.

Pseudosubstrate Mechanism Positive Control

MLCK (480-501) is the prototypical pseudosubstrate inhibitor, directly competing with both ATP and the myosin light chain substrate [2]. This makes it an essential positive control for studies aimed at identifying or validating other pseudosubstrate kinase inhibitors, as well as for assays designed to distinguish between active site-directed inhibition versus allosteric or calmodulin-sequestering mechanisms.

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